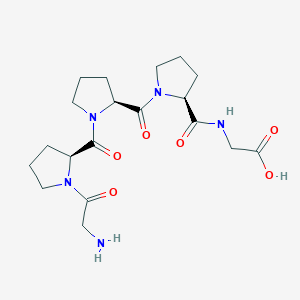

Glycyl-L-prolyl-L-prolyl-L-prolylglycine

Description

Significance of Oligopeptides with Repetitive Proline Sequences in Structural Biology

Oligopeptides containing repetitive proline sequences, often referred to as proline-rich regions (PRRs), are of profound importance in structural biology. ucsf.edu These sequences are not merely passive linkers within proteins but are active participants in a vast array of cellular processes. They function as docking sites for various protein domains, mediating crucial protein-protein interactions that form the backbone of cellular signaling networks. ucsf.edu

Proline-rich sequences are found in a multitude of proteins involved in processes such as cell growth, cytoskeletal rearrangement, and transcription. ucsf.edu For instance, specific domains like the SH3, WW, and EVH1 domains are known to bind to proline-rich motifs, facilitating the assembly of signaling complexes. ucsf.edu The unique and relatively rigid structure adopted by polyproline sequences provides a recognizable scaffold for these interactions. A bioinformatics study of the human proteome revealed that proline constitutes 6.3% of all amino acids, with a significant fraction found in repeating sequences. nih.govnih.gov This prevalence underscores their functional importance across a wide range of proteins. nih.govnih.gov

Conformational Propensities of Proline Residues in Peptide Structures, including Polyproline Helices

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which is covalently bonded to the backbone nitrogen atom. embopress.orgnih.gov This ring structure imposes significant conformational constraints on the polypeptide backbone, restricting the possible values of the phi (φ) dihedral angle to a narrow range around -65° to -75°. embopress.orgnih.govcaltech.edu This inherent rigidity distinguishes proline from other amino acids and profoundly influences the secondary structure of peptides and proteins. embopress.orgcaltech.edu

A key consequence of these constraints is the ability of consecutive proline residues to form stable helical structures known as polyproline helices, even in the absence of the internal hydrogen bonds that stabilize more common structures like alpha-helices and beta-sheets. bionity.comwikipedia.org Two main types of polyproline helices have been characterized:

Polyproline II (PPII) Helix: This is a left-handed helix with all peptide bonds in the trans conformation. bionity.comwikipedia.orgresearchgate.net It is a more extended and open structure, with approximately three residues per turn. wikipedia.orgresearchgate.net The PPII conformation is not only common in sequences of pure proline but is also frequently observed in other peptides and proteins, often in turn regions. wikipedia.orgresearchgate.net

Polyproline I (PPI) Helix: This is a right-handed helix where all peptide bonds are in the cis conformation. bionity.comacs.org It is a more compact structure than the PPII helix. bionity.com The cis peptide bond is generally less energetically favorable than the trans bond, making the PPI helix rarer. bionity.comnih.gov

The interconversion between these two helical forms is a key area of research, as it can be influenced by factors such as the solvent environment and the length of the proline chain. researchgate.net

| Property | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

|---|---|---|

| Handedness | Right-handed | Left-handed |

| Peptide Bond Conformation | cis | trans |

| Residues per Turn | ~3.3 | ~3.0 |

| Relative Density | Denser | More open |

| Prevalence | Rarer | More common |

Rationale for Investigating Glycyl-L-prolyl-L-prolyl-L-prolylglycine as a Model System for Polyproline Motifs

The peptide this compound is an excellent model system for studying polyproline helices for several reasons. The central core of three consecutive L-proline residues is the minimum number required to form a stable polyproline helix, allowing researchers to study the fundamental properties of this structural motif in a simplified context. nih.govnih.govresearchgate.net

The inclusion of glycine (B1666218) residues at both the N- and C-termini is also a deliberate and important design choice. Glycine, being the smallest and most flexible amino acid, minimizes steric hindrance and potential conformational influences that larger or more complex amino acids might impose on the central proline core. wikipedia.org This "capping" helps to isolate the conformational behavior of the polyproline segment. Furthermore, glycine is often found preceding proline in natural protein sequences. youtube.com The use of such model peptides allows for detailed structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the precise helical parameters and the influence of different conditions on the helix's stability and conformation.

Current State of Academic Research on Proline-Rich Peptides

Current academic research on proline-rich peptides is a vibrant and expanding field with implications for both fundamental biology and therapeutic development. researchgate.net Researchers are actively investigating the diverse roles of proline-rich sequences in health and disease.

One major area of focus is the role of proline-rich peptides in mediating protein-protein interactions and their involvement in cellular signaling pathways. researchgate.netresearchgate.net Understanding these interactions at a molecular level is crucial for deciphering complex biological processes.

Another significant research direction is the development of proline-rich antimicrobial peptides (PrAMPs). nih.govfrontiersin.org These peptides, found in various organisms, often have a high proline content and exhibit potent activity against a range of bacteria. nih.govfrontiersin.org Studies are ongoing to understand their mechanisms of action, which often involve targeting intracellular components rather than disrupting the bacterial membrane. frontiersin.orgnih.gov The design of new PrAMPs with improved activity and specificity is a promising avenue for combating antibiotic resistance. nih.govrsc.org

Furthermore, the unique structural properties of polyproline helices are being harnessed in materials science. Their rigidity and stability make them attractive building blocks for the design of novel biomaterials and "molecular rulers" for biophysical experiments. bionity.com Advanced computational and spectroscopic techniques continue to provide deeper insights into the conformational dynamics and functional diversity of this important class of peptides. biorxiv.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

742068-38-8 |

|---|---|

Molecular Formula |

C19H29N5O6 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

2-[[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H29N5O6/c20-10-15(25)22-7-2-5-13(22)18(29)24-9-3-6-14(24)19(30)23-8-1-4-12(23)17(28)21-11-16(26)27/h12-14H,1-11,20H2,(H,21,28)(H,26,27)/t12-,13-,14-/m0/s1 |

InChI Key |

PZUNZGJBFVKJTN-IHRRRGAJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Peptide Engineering for Glycyl L Prolyl L Prolyl L Prolylglycine

Strategies for Oligoproline Peptide Synthesis

The synthesis of peptides rich in proline, a secondary amino acid, often leads to the formation of stable secondary structures and aggregation, complicating the synthetic process. mblintl.comnih.gov To address these issues, various advanced synthetic strategies have been developed.

Advanced Solid-Phase Peptide Synthesis (SPPS) Approaches for Proline-Rich Sequences

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, where the peptide chain is incrementally built on an insoluble resin support. du.ac.ingyrosproteintechnologies.com The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. du.ac.innih.gov

For proline-rich sequences like Glycyl-L-prolyl-L-prolyl-L-prolylglycine, standard SPPS protocols often require modification to overcome challenges such as incomplete coupling reactions and peptide aggregation. mblintl.comnih.gov The repetitive nature of the proline residues can lead to the formation of polyproline helices, which can hinder the accessibility of the N-terminus of the growing peptide chain. rsc.org

To mitigate these issues, several advanced SPPS techniques can be employed:

Optimized Coupling Reagents: The choice of coupling reagent is critical for ensuring efficient amide bond formation. americanpeptidesociety.org For sterically hindered couplings involving proline, potent reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with additives like Oxyma Pure, can enhance coupling efficiency and reduce racemization. americanpeptidesociety.org

Microwave-Assisted SPPS: The application of microwave irradiation can significantly accelerate coupling and deprotection steps, reducing reaction times and potentially improving yields, even in aqueous media. unive.it

Use of Pseudoproline Dipeptides: To disrupt the formation of secondary structures during synthesis, pseudoproline dipeptides can be incorporated. These modified dipeptides introduce a temporary kink in the peptide backbone, improving solvation and accessibility for subsequent coupling reactions. nih.gov

Resin Selection: The choice of resin can influence the success of SPPS. Polyethylene glycol (PEG)-modified polystyrene resins, for example, can improve the solvation of the growing peptide chain and reduce aggregation. nih.govgyrosproteintechnologies.com

| SPPS Parameter | Standard Approach | Advanced Approach for Proline-Rich Sequences | Rationale |

| Protecting Group Strategy | Fmoc/tBu | Fmoc/tBu with optimized deprotection | Minimizes side reactions like aspartimide formation, though less critical for this sequence. nih.gov |

| Coupling Reagents | DIC/HOBt | HATU/HOAt, COMU | Overcomes steric hindrance and improves coupling efficiency for proline residues. unive.itresearchgate.net |

| Solvents | DMF, DCM | NMP, greener alternatives like 2-MeTHF | Enhances solvation of the growing peptide chain and aligns with green chemistry principles. acs.org |

| Additives | --- | Pseudoproline dipeptides | Disrupts secondary structure formation and aggregation. nih.gov |

| Technology | Manual or automated synthesis | Microwave-assisted SPPS | Accelerates reaction times and can improve yields. unive.it |

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers an alternative to SPPS, particularly for large-scale production. du.ac.inbachem.com In this classical approach, protected amino acids or peptide fragments are coupled in solution, followed by purification of the intermediate product at each step. bachem.com

While often more time-consuming due to the need for purification after each coupling step, LPPS can be advantageous for certain sequences. bachem.com For the synthesis of this compound, a fragment condensation approach could be employed, where di- or tri-peptide fragments are synthesized and purified separately before being combined to form the final peptide. This can help to minimize the accumulation of side products that can occur during stepwise SPPS. nih.gov

Recent advancements in LPPS include the use of "tagged" strategies, where a solubilizing tag is attached to the C-terminal amino acid to facilitate purification by precipitation, avoiding the need for chromatography. mdpi.com

Challenges in the Synthesis of this compound

The synthesis of this specific oligoproline is not without its difficulties, which stem from the inherent properties of the proline-rich sequence.

Optimization of Coupling Efficiency and Minimization of Steric Hindrance

The secondary amine of proline imposes significant steric hindrance, which can slow down the kinetics of the coupling reaction. researchgate.net In a sequence with four consecutive proline residues, this challenge is amplified with each addition. Incomplete coupling reactions lead to the formation of deletion sequences, which are difficult to separate from the target peptide.

To overcome this, a significant excess of the activated amino acid and coupling reagents is often used in SPPS. nih.gov The choice of a highly efficient coupling reagent is paramount. Research has shown that traditional carbodiimide-based reagents may be less effective for sterically hindered amino acids compared to modern uronium or phosphonium-based reagents. researchgate.net

| Coupling Challenge | Contributing Factors | Mitigation Strategy | Expected Outcome |

| Slow Coupling Kinetics | Steric hindrance from the proline ring. | Use of potent coupling reagents (e.g., HATU). | Increased reaction rate and higher coupling efficiency. americanpeptidesociety.org |

| Peptide Aggregation | Formation of polyproline helices. | Incorporation of pseudoproline dipeptides or use of chaotropic salts. | Disruption of secondary structures, improved solvation. nih.gov |

| Incomplete Reactions | Poor accessibility of the N-terminus. | Extended coupling times, double coupling cycles. | Higher yield of the desired full-length peptide. |

Control of Racemization and Side Reactions during Elongation

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to remove and can impact the biological activity of the peptide. americanpeptidesociety.orgyoutube.com While proline itself is less prone to racemization due to its cyclic structure, the risk is not entirely absent, particularly with certain activation methods. nih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) has been shown in some cases to increase the risk of proline racemization. nih.gov

A significant side reaction in the synthesis of proline-containing peptides is the formation of diketopiperazine. nih.gov This occurs at the dipeptide stage (Pro-Pro) through intramolecular cyclization, leading to the cleavage of the peptide from the resin and termination of the chain. To circumvent this, it is often recommended to couple a pre-synthesized Boc-Pro-Pro dipeptide block instead of adding the proline residues stepwise. nih.gov

Another potential side reaction is the formation of N-trifluoroacetyl impurities if trifluoroacetic acid (TFA) is used for deprotection in combination with certain neutralization protocols. nih.gov

Green Chemistry Principles Applied to Peptide Synthesis

The pharmaceutical industry is increasingly focusing on sustainable practices, and peptide synthesis is no exception. rsc.org Traditional peptide synthesis, particularly SPPS, generates a significant amount of hazardous waste, primarily from the use of solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). acs.orgrsc.org

Green chemistry initiatives in peptide synthesis aim to reduce the environmental impact by:

Utilizing Greener Solvents: Researchers have explored the use of more environmentally benign solvents. Propylene carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as viable alternatives to DMF and DCM in both solution- and solid-phase synthesis. acs.orgrsc.org Water has also been investigated as a solvent for SPPS, although it presents challenges with the solubility of protected amino acids. advancedchemtech.comresearchgate.net

Reducing Solvent Consumption: The adoption of continuous flow synthesis can minimize the volume of solvents and reagents required compared to batch processes. advancedchemtech.com

Atom Economy: Optimizing reaction conditions to use stoichiometric amounts of reagents, a hallmark of solution-phase synthesis, improves atom economy. mdpi.comnih.gov

TFA-Free Cleavage: The development of cleavage protocols that avoid the use of trifluoroacetic acid helps to reduce the generation of hazardous waste. nih.govadvancedchemtech.com

| Green Chemistry Principle | Conventional Method | Greener Alternative | Environmental Benefit |

| Solvent Choice | DMF, DCM | Propylene carbonate, 2-MeTHF, Water | Reduced toxicity and environmental persistence. acs.orgrsc.orgadvancedchemtech.com |

| Process | Batch synthesis | Continuous flow synthesis | Minimized waste generation and improved efficiency. advancedchemtech.com |

| Reagent Stoichiometry | Large excess of reagents in SPPS | Near-stoichiometric amounts in LPPS | Improved atom economy and less waste. mdpi.comnih.gov |

| Cleavage | TFA-based cleavage | TFA-free cleavage protocols | Reduced generation of hazardous acidic waste. nih.govadvancedchemtech.com |

Advanced Spectroscopic and Biophysical Characterization of Glycyl L Prolyl L Prolyl L Prolylglycine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and observing the dynamic processes of peptides in solution. For Glycyl-L-prolyl-L-prolyl-L-prolylglycine, NMR studies provide detailed insights into atomic-level conformation.

Assignment of ¹H and ¹³C Resonances

The foundational step in any NMR-based structural analysis is the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum to their corresponding atoms in the molecule. For a peptide like this compound, this is achieved using a suite of two-dimensional (2D) and sometimes three-dimensional (3D) NMR experiments.

Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify protons that are coupled to each other within the same amino acid residue. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and nitrogens, or with atoms that are two to three bonds away, respectively. For peptides, this process allows for the sequential connection of residues, confirming the peptide's primary sequence and providing a complete map of atomic resonances. nih.gov This process can be complex due to the presence of multiple proline residues, which can exist in either cis or trans conformations, often leading to two distinct sets of signals for the residues involved.

Table 1: Representative ¹H and ¹³C Chemical Shift Assignments for Peptides (Note: Specific assignment data for this compound is not publicly available. This table provides typical chemical shift ranges for the involved residues in a peptide chain for illustrative purposes.)

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycine (B1666218) (Gly) | Hα | 3.80 - 4.10 | Cα: 43 - 46 |

| Proline (Pro) | Hα | 4.20 - 4.50 | Cα: 60 - 63 |

| Hβ | 1.90 - 2.20 | Cβ: 29 - 32 | |

| Hγ | 1.80 - 2.10 | Cγ: 24 - 27 | |

| Hδ | 3.40 - 3.70 | Cδ: 47 - 50 |

NOE-Based Distance Restraints and Structural Elucidation

The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the determination of through-space distances between protons that are close to each other (typically < 5-6 Å). In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are spatially proximate, regardless of whether they are connected by chemical bonds.

Table 2: Classification of NOE-Based Distance Restraints

| NOE Intensity | Typical Upper Distance Limit (Å) | Structural Information |

| Strong | 2.5 - 2.8 | Close proximity, often intra-residue or between adjacent residues. |

| Medium | 3.0 - 3.5 | Intermediate proximity, common for sequential contacts. |

| Weak | 4.0 - 5.0 | Longer-range interactions, crucial for defining tertiary fold. uzh.ch |

Probing Conformational Dynamics and Cis/Trans Isomerization of Prolyl Bonds

Proline is unique among the standard amino acids because the peptide bond preceding it (the X-Pro bond) has a relatively small energy difference between the cis and trans conformations. researchgate.net This results in a significant population of both isomers at equilibrium, with the interconversion between them occurring on a timescale that is slow by NMR standards (seconds to minutes). hepionpharma.com

This slow isomerization gives rise to two distinct sets of NMR signals for the proline residue itself and often for the preceding residue. The ratio of the integrals of these paired signals can be used to determine the population of the cis and trans isomers for each of the three prolyl bonds in this compound. Furthermore, 2D EXSY (Exchange Spectroscopy) experiments can be employed to observe the chemical exchange between the cis and trans states directly, allowing for the measurement of the isomerization rates. nih.gov These dynamics are crucial as the cis/trans state of a prolyl bond acts as a "molecular switch" that can significantly alter the peptide's conformation and biological function. hepionpharma.comnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org It is a highly sensitive method for analyzing the secondary structure of peptides and proteins in solution.

Characterization of Polyproline Type I (PPI) and Type II (PPII) Helix Content

Proline-rich sequences are known to adopt specific helical structures known as polyproline helices. There are two main types: the right-handed Polyproline Type I (PPI) helix, which is characterized by all cis prolyl bonds, and the more common left-handed Polyproline Type II (PPII) helix, which consists of all trans prolyl bonds. researchgate.net

These two helical conformations have distinct and characteristic CD spectra. The PPII helix, which is prevalent in many unfolded or flexible proteins and collagen, typically shows a strong negative band around 204-206 nm and a weak positive band around 228 nm. researchgate.netscite.ai In contrast, the PPI helix exhibits a strong positive band near 215 nm and a weak negative band. By analyzing the CD spectrum of this compound, researchers can determine the predominant helical conformation and estimate the relative populations of PPII-like structures versus other conformations, such as unordered states. nih.gov

Table 3: Characteristic CD Spectral Features for Polyproline Helices

| Secondary Structure | Wavelength of Maxima/Minima (nm) | Description |

| Polyproline II (PPII) | ~228 (Positive)~205 (Negative) | Left-handed helix, trans peptide bonds. researchgate.net |

| Polyproline I (PPI) | ~215 (Positive)~195 (Negative) | Right-handed helix, cis peptide bonds. |

| Unordered/Random Coil | ~195-200 (Negative) | Lack of defined, repeating structure. |

Analysis of Conformational Transitions Induced by Solvent and Temperature

The conformation of peptides is often highly sensitive to the surrounding environment. Changes in solvent polarity, temperature, or the addition of co-solvents can induce significant conformational transitions. nih.gov CD spectroscopy is an ideal technique for monitoring these changes in real-time.

For this compound, altering the solvent from water to a less polar solvent like trifluoroethanol (TFE) can shift the equilibrium between different conformations. researchgate.net Similarly, increasing the temperature can disrupt ordered structures, leading to a more disordered state. These transitions are observed as changes in the CD spectrum. For example, a decrease in the intensity of the characteristic PPII bands upon heating would indicate a loss of helical structure. By performing CD measurements over a range of temperatures or solvent conditions, it is possible to map the conformational landscape of the peptide and assess its structural stability. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Peptide Backbone Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the non-destructive analysis of peptide conformation. These techniques probe the vibrational modes of a molecule, which are sensitive to the local chemical environment, secondary structure, and hydrogen bonding.

For proline-rich peptides like this compound, Raman spectroscopy is particularly informative. acs.org Specific spectral regions are sensitive to the conformation of the proline residues and the peptide backbone. Multi-wavelength UV Resonance Raman (UVRR) spectroscopy, for instance, can be used to investigate hydrogen bonding and to distinguish between the trans and cis isomers of the X-Pro peptide bond, a feature not easily detectable by other methods. mdpi.com In aqueous solutions, the Raman signals of peptides often broaden and shift compared to their crystalline form, which is attributed to the formation of hydrogen bonds with surrounding water molecules. mdpi.com

Key vibrational bands used in the conformational analysis of peptides include:

Amide I (1600-1700 cm⁻¹): Primarily associated with the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the secondary structure (e.g., α-helix, β-sheet, random coil, or the polyproline II (PPII) helix characteristic of collagen).

Amide II (1480-1580 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching.

Amide III (1220-1320 cm⁻¹): A complex mode involving C-N stretching and N-H bending.

Proline-Specific Bands: Raman spectroscopy can identify specific bands, such as the Amide II'p band, whose characteristics depend on the peptide conformation around proline residues. acs.org UVRR spectroscopy has been used to identify signals related to the cis-trans isomerism of the proline peptide bond. acs.org

The expected conformation for a short, proline-rich sequence like this compound in solution is a left-handed polyproline II (PPII) helix. This structure would be reflected in the characteristic frequencies of its amide bands.

Table 1: Representative Vibrational Bands for Proline-Rich Peptide Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |

| Amide I | 1630 - 1680 | C=O stretching; frequency indicates secondary structure (e.g., PPII helix, β-turn, random coil). |

| Amide II | 1510 - 1570 | N-H bending and C-N stretching; sensitive to hydrogen bonding and conformation. |

| Amide III | 1230 - 1300 | Complex mode sensitive to backbone dihedral angles. |

| Amide II' (Pro) | ~1550 - 1565 | A specific proline-related Raman band that is dependent on the peptide conformation. acs.org |

| Proline Ring | 800 - 950 | Vibrations of the pyrrolidine (B122466) ring, sensitive to puckering conformation (Cγ-exo or Cγ-endo). |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. While crystallographic data for the specific pentapeptide this compound is not prominently available, extensive research on longer collagen-like peptides (CLPs) with the repeating (Pro-Pro-Gly)n sequence provides a robust model for its likely solid-state structure. nih.govresearchgate.net

Studies on the peptide (Pro-Pro-Gly)10 have yielded crystal structures at resolutions as high as 1.3 Å. nih.gov These studies reveal that the peptides assemble into a collagen-like triple helix, where three individual peptide chains, each in a polyproline II-like conformation, coil around a common axis. nih.govresearchgate.net Glycine, being the smallest amino acid, occupies the sterically hindered core of the triple helix. wikipedia.org The structure is stabilized by inter-chain hydrogen bonds and specific packing interactions. The analysis of these high-resolution structures provides critical insights into proline ring puckering, backbone dihedral angles, and the crucial role of hydration networks in stabilizing the triple-helical assembly. nih.govresearchgate.net It is highly probable that this compound would adopt a similar triple-helical arrangement under appropriate crystallization conditions.

Table 2: Representative Crystallographic Data for a Collagen-Like Peptide ((Pro-Pro-Gly)₁₀)₃

| Parameter | Value | Significance |

| PDB ID | 1K6F | Identifier for the structure in the Protein Data Bank. |

| Resolution | 1.3 Å | The level of detail obtained in the crystal structure; higher resolution allows for more precise atomic positions. nih.gov |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell (Å) | a=49.9, b=51.6, c=193.3 | The dimensions of the basic repeating unit of the crystal. |

| R-factor | 0.181 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. nih.gov |

| Structure | Right-handed triple helix | The overall quaternary structure formed by three left-handed polyproline II-type chains. |

| Proline Pucker | Dependent on position | The conformation of the five-membered proline ring is strictly dependent on its location within the Pro-Pro-Gly triplet. nih.govresearchgate.net |

Data derived from the high-resolution structure of [(Pro-Pro-Gly)₁₀]₃ as a model system. nih.gov

Advanced Biophysical Techniques for Higher-Order Structure and Aggregation Research

Analytical ultracentrifugation (AUC) is a first-principles technique for characterizing the size, shape, and association state of macromolecules in solution. youtube.comyoutube.com By subjecting a sample to high centrifugal forces, AUC measures the rate at which molecules sediment, providing information about their mass and shape. youtube.com This is particularly valuable for studying the self-association and oligomerization of peptides like this compound. nih.gov

In a sedimentation velocity (SV-AUC) experiment, the peptide is monitored as it sediments through the solution over time. youtube.com The data can be analyzed to yield a distribution of sedimentation coefficients (s-values), measured in Svedbergs (S). Each peak in the distribution corresponds to a distinct species in solution. For this compound, AUC could be used to determine if the peptide exists primarily as a monomer, or if it self-associates to form dimers, trimers (indicative of a triple helix), or larger aggregates. nih.gov

Table 3: Illustrative AUC Data for Peptide Oligomerization Analysis

| Species | Expected Sedimentation Coefficient (s) | Interpretation |

| Monomer (GPPPG) | < 1 S | The peptide exists as a single, non-associated chain, likely in a random coil or PPII conformation. |

| Trimer (Triple Helix) | 1 - 2 S | Three peptide chains have associated to form a stable, more compact, and faster-sedimenting triple-helical structure. |

| Higher-Order Aggregates | > 2 S | Trimers or other oligomers have further associated into larger, more polydisperse species. |

Note: s-values are illustrative and depend on the exact shape, mass, and solvent conditions.

For this compound, SAXS can be used to:

Calculate the Maximum Particle Dimension (Dmax): The largest distance within the molecule, providing insight into its elongation.

Generate a Pair-Distance Distribution Function (P(r)): This function describes the distribution of distances between all pairs of atoms within the particle, offering a signature of the particle's shape (e.g., spherical, elongated, hollow).

Assess Flexibility (Kratky Plot): A Kratky plot can distinguish between a compact, folded particle and a flexible or disordered one. nih.gov

SAXS is powerful for detecting conformational changes, such as the assembly of GPPPG monomers into a more rigid, rod-like triple helix. nih.gov

Table 4: Typical SAXS Parameters for Structural Analysis of a Peptide

| Parameter | Monomeric State (Expected) | Trimeric Triple Helix (Expected) | Significance |

| Radius of Gyration (Rg) | ~10 - 12 Å | ~15 - 20 Å | Increases with oligomerization, reflecting a larger overall size. nih.govspringernature.com |

| Maximum Dimension (Dmax) | ~30 - 35 Å | ~50 - 60 Å | Indicates the overall length of the particle; a significant increase suggests the formation of an elongated, rod-like structure. nih.gov |

| Molecular Shape (from P(r)) | Globular/Flexible Chain | Elongated/Rod-like | The shape of the P(r) plot reveals the overall particle topology. |

Note: Values are illustrative estimates for a pentapeptide and would need to be determined experimentally.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in suspension. azonano.com It works by monitoring the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the particles. azonano.com Smaller particles move faster, causing rapid fluctuations, while larger particles move more slowly, leading to slower fluctuations.

DLS is an ideal tool for studying the aggregation of this compound. nih.gov The primary outputs are:

Hydrodynamic Radius (Rh): The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. An increase in Rh over time or with changing conditions (e.g., temperature, pH, concentration) is a direct indicator of aggregation.

Polydispersity Index (PDI): A measure of the width of the size distribution. A low PDI (<0.1) indicates a monodisperse sample (all particles are the same size), while a high PDI (>0.3) signifies a polydisperse or aggregated sample.

By tracking Rh and PDI, DLS can effectively monitor the transition from monomers to oligomers and the subsequent formation of larger, non-specific aggregates. nih.gov

Table 5: Representative DLS Data for Peptide Aggregation Monitoring

| Sample State | Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | Interpretation |

| Monomeric Peptide | 1 - 2 | < 0.2 | A stable, homogenous solution of individual peptide chains. |

| Oligomeric Species | 3 - 10 | 0.2 - 0.4 | Formation of discrete, small-scale assemblies (e.g., trimers). |

| Aggregated Peptide | > 50 | > 0.5 | Presence of large, polydisperse aggregates, indicating instability or progression of self-assembly. diva-portal.org |

Computational and Theoretical Investigations of Glycyl L Prolyl L Prolyl L Prolylglycine

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular dynamics simulations provide an atomistic, time-resolved view of molecular motion, making them ideal for exploring the vast conformational space of flexible peptides like Glycyl-L-prolyl-L-prolyl-L-prolylglycine. By simulating the peptide's behavior over time, researchers can map its conformational landscapes, observe transitions between different states, and understand how its dynamics are influenced by its environment.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. For proline-rich peptides, the choice of force field is critical for accurately modeling the unique conformational properties of the proline ring and, most importantly, the energy barrier associated with cis-trans isomerization of the peptidyl-prolyl bond.

Several widely used biomolecular force fields, such as AMBER, CHARMM, and OPLS, have been developed and refined to better represent these features. nih.gov Studies comparing different force fields have shown that they can produce varying propensities for specific secondary structures, such as the polyproline II (PPII) helix. nih.govku.dk For instance, force fields like Amber ff99SB-ILDN and CHARMM36m have been evaluated for their ability to simulate intrinsically disordered proteins, which share characteristics with flexible oligoproline peptides. nih.gov Polarizable force fields, such as the Drude model, are also emerging as a next-generation tool, offering a more explicit treatment of electronic polarization, which can be crucial for accurately capturing electrostatic interactions within the peptide and with the solvent. nih.gov

Table 1: Comparison of Force Fields for Peptide Simulations

| Force Field Family | Key Features & Suitability for Oligoprolines | Representative Variants |

| AMBER | Widely used for proteins and nucleic acids. Later versions have improved dihedral parameters for a better balance of secondary structures. mpg.de | ff99SB-ILDN, ff14SB, ff19SB |

| CHARMM | Known for its comprehensive parameterization for a wide range of biomolecules. Includes CMAP corrections for improved backbone dihedral potentials. nih.gov | CHARMM22/CMAP, CHARMM36, CHARMM36m |

| OPLS | Parameterized to reproduce thermodynamic properties of liquids, with subsequent refinements for biomolecular systems. | OPLS-AA/L |

| GROMOS | A united-atom force field (where nonpolar hydrogens are grouped with their adjacent carbon), known for its computational efficiency. | 53A6, 54A7 |

| Drude Polarizable | Explicitly includes electronic polarization via Drude oscillators, offering a more physically detailed model for electrostatic interactions. nih.gov | Drude-2013 |

The parameterization process for these force fields often involves fitting to high-level quantum mechanical calculations and experimental data for small model compounds, such as N-methylacetamide (NMA) and proline dipeptides, to ensure the rotational barriers and conformational preferences are correctly reproduced. nih.gov

The flexibility of this compound is dominated by two primary factors: the rotational freedom of the glycine (B1666218) residues and the cis-trans isomerization of the three internal prolyl peptide bonds (Gly-Pro, Pro-Pro, and Pro-Pro). Proline is unique among the proteinogenic amino acids because the energy difference between its cis and trans peptide bond conformations is small, allowing both to be significantly populated at room temperature. nih.govimrpress.com

The two canonical conformational states available to oligoproline sequences are:

Polyproline II (PPII) Helix: A left-handed, extended helix where all peptide bonds are in the trans conformation (ω ≈ 180°). This is the dominant conformation for many proline-rich sequences in aqueous solution. rsc.orgfrontiersin.org

Polyproline I (PPI) Helix: A right-handed, more compact helix where all peptide bonds are in the cis conformation (ω ≈ 0°). This state is typically favored in less polar solvents. rsc.org

The presence of three consecutive prolines in Gly-Pro-Pro-Pro-Gly allows for a complex mixture of these states, with eight possible cis/trans combinations (e.g., trans-trans-trans, cis-trans-trans, etc.), each corresponding to a distinct conformational sub-state. The terminal glycine residues add further flexibility, allowing the ends of the peptide to sample a wide range of orientations.

Simulating the transitions between these states is computationally challenging because proline isomerization is a high-energy process (with a barrier of ~15-20 kcal/mol) that occurs on a timescale of seconds, far longer than typical MD simulations. nih.govfrontiersin.org To overcome this, advanced sampling techniques are often employed:

Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) are run in parallel at different temperatures. Exchanges between replicas allow the low-temperature simulations to overcome energy barriers by temporarily visiting higher temperatures. aps.org

Accelerated Molecular Dynamics (aMD) and Gaussian aMD (GaMD): A bias potential is added to the system to reduce energy barriers, allowing for enhanced sampling of conformational space on shorter timescales. frontiersin.org

These methods have been successfully used to observe proline isomerization in simulations and characterize the resulting structural ensembles, revealing that proline-rich peptides exist as a dynamic equilibrium of multiple conformations. frontiersin.org

The surrounding solvent has a profound impact on the conformational preferences and dynamics of peptides. For oligoprolines, the solvent modulates the equilibrium between the PPII and PPI helical forms.

Polar Solvents (e.g., Water): In aqueous solutions, the extended PPII conformation is generally favored. Water molecules can form favorable hydrogen bonds with the exposed backbone carbonyl groups of the peptide, stabilizing the extended structure. rsc.orgaps.org

Less Polar Solvents (e.g., Alcohols): In less polar environments, such as propanol, the more compact PPI helix, which relies on internal van der Waals interactions rather than solvent interactions, becomes more stable. rsc.org

Furthermore, the solvent affects the kinetics of cis-trans isomerization. Studies on model prolyl peptides have shown that the activation free energy for isomerization is significantly higher (by ~1.3 kcal/mol) in water compared to aprotic solvents. nih.gov This is attributed to the stabilization of the planar trans state by hydrogen bonding from water to the peptide's carbonyl oxygen. The transition state for isomerization is non-planar and has less charge separation, making it less favorable in a polar, protic environment. nih.gov MD simulations in explicit solvent are crucial for capturing these subtle but structurally significant effects.

Quantum Mechanical (QM) Calculations for Energetic Landscapes and Electronic Properties

While MD simulations excel at exploring conformational dynamics over time, quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure and energetics of a molecule. QM methods are essential for refining force field parameters and for analyzing specific molecular conformations and interactions in detail.

Geometry optimization is a QM procedure used to find the lowest-energy three-dimensional structure of a molecule, corresponding to a stable state. For a flexible peptide like this compound, QM methods such as Density Functional Theory (DFT) can be used to calculate the precise geometries and relative energies of its various cis/trans isomers. semanticscholar.orgrsc.org

The process involves starting with an initial guess for the peptide's structure (e.g., an all-trans PPII helix) and iteratively adjusting the atomic coordinates to minimize the total energy of the system until a stationary point on the potential energy surface is reached. nih.gov By performing optimizations for each of the possible cis/trans combinations, a detailed energy landscape can be constructed.

These calculations provide highly accurate data on:

Bond lengths, bond angles, and dihedral angles for each stable conformer.

Relative stabilities of the different isomers, revealing the energetic penalty associated with each cis prolyl bond.

The structure of transition states for the isomerization process, which is critical for understanding the reaction kinetics.

Table 2: Representative Dihedral Angles for Proline-Containing Helices

| Helix Type | Preceding Residue (X-Pro) | Proline Residue | Characteristic ω Angle |

| Polyproline II (PPII) | φ ≈ -75°, ψ ≈ +145° | φ ≈ -60°, ψ ≈ +150° | ~180° (trans) |

| Polyproline I (PPI) | φ ≈ -80°, ψ ≈ +155° | φ ≈ -80°, ψ ≈ +155° | ~0° (cis) |

| Note: Values are approximate and can vary based on sequence and environment. Data derived from principles described in multiple sources. rsc.orgfrontiersin.org |

QM calculations allow for a detailed analysis of the fundamental forces that stabilize specific peptide conformations. For this compound, the dominant inter-residue interactions are non-covalent. QM methods can precisely quantify these interactions, which are often approximated in classical force fields.

Key interactions that can be analyzed include:

Van der Waals Interactions: These are the primary forces between the nonpolar side chains of the proline residues and the peptide backbone. They are crucial for the stability of compact folded structures.

Dipole-Dipole Interactions: The peptide bond has a significant dipole moment. The alignment of these dipoles in a regular structure like a helix can lead to stabilizing interactions. nih.gov

By applying QM calculations to different conformers, researchers can understand how the interplay of these subtle electronic and steric forces determines the relative energies of the PPII and PPI helices and the transition states between them, providing a fundamental basis for the peptide's structural preferences. nih.govnih.gov

De Novo Peptide Design Principles and Scaffold Potential based on Proline-Rich Motifs

De novo peptide design aims to create novel peptide sequences with specific structures and functions from scratch, rather than by modifying existing ones. Proline-rich motifs (PRMs) are particularly attractive building blocks in this field due to their distinct structural properties. The high incidence of proline in a sequence like this compound drastically reduces the conformational freedom of the peptide backbone, making its structure more predictable and rigid compared to peptides composed of other amino acids.

The central tri-proline core of this compound is expected to strongly favor the adoption of a polyproline II (PPII) helix. The PPII helix is a left-handed helix with approximately three residues per turn, characterized by a more extended structure than the more common alpha-helix. nih.gov This conformation is frequently observed in protein-protein interaction domains, where the exposed backbone amides and carbonyls of the PRM can form hydrogen bonds with a partner protein. nih.gov The glycine residues flanking the proline core provide a degree of flexibility, which can be crucial for the proper orientation and presentation of the rigid proline segment for binding or other functions.

The potential of this compound as a structural scaffold in de novo design is significant. A scaffold in this context is a core structure upon which functional elements can be built. The rigid PPII helix formed by the Pro-Pro-Pro sequence can serve as a stable, predictable framework. By adding or substituting amino acids at the N- and C-termini (the glycine positions), or by creating longer peptides incorporating this motif, designers can introduce specific functionalities. For instance, appending residues that can be chemically modified allows for the attachment of small molecules, imaging agents, or other peptides.

The principles guiding the use of such a proline-rich scaffold are summarized in the table below.

| Design Principle | Application to this compound Scaffold |

| Conformational Stability | The tri-proline core provides a conformationally restricted and stable PPII helix, a predictable starting point for design. |

| Modularity | The glycine residues act as flexible linkers, allowing the rigid proline core to be combined with other functional domains or peptides. |

| Solubility | The peptide is likely to be water-soluble, a desirable property for many biomedical applications. |

| Resistance to Proteolysis | The high proline content can confer resistance to degradation by proteases, increasing the peptide's stability in biological systems. nih.gov |

Research in de novo peptide design has successfully created novel peptides that self-assemble into complex nanostructures like sheets and nanoparticles by strategically engineering peptide hairpins. nih.gov While this compound is a short peptide, it could be incorporated into such larger designs to induce specific folds or to act as a rigid linker between self-assembling domains.

Bioinformatics Approaches for Identifying and Characterizing Proline-Rich Motifs in Biological Sequences

Bioinformatics provides an essential toolkit for identifying and characterizing proline-rich motifs within the vast landscape of biological sequences. For a specific sequence like this compound, several computational approaches can be employed to understand its potential biological context and function.

The first step is often to search for the occurrence of this or similar motifs in protein sequence databases. Tools like BLAST (Basic Local Alignment Search Tool) can be used to scan databases such as UniProt or GenBank for proteins containing the "GPPPG" sequence. Identifying the proteins where this motif naturally occurs can provide clues about its potential function. For instance, if the motif is found in proteins known to be involved in signal transduction or cell adhesion, it suggests a role in protein-protein interactions.

Furthermore, specialized databases and prediction servers are available to analyze peptide sequences for specific properties. These tools can predict secondary structure, post-translational modification sites, and potential binding partners. For example, servers that predict secondary structure would likely identify the high propensity of the Pro-Pro-Pro segment to form a PPII helix.

The table below outlines some key bioinformatics approaches and their application to the analysis of a proline-rich motif like this compound.

| Bioinformatics Approach | Description | Application to this compound |

| Sequence Similarity Search | Tools like BLAST and FASTA are used to find homologous sequences in databases. | Identifies natural proteins containing the "GPPPG" motif, providing functional context. |

| Motif and Domain Analysis | Databases like Pfam and InterPro contain information on known protein domains and motifs. uniprot.org | Can determine if "GPPPG" is part of a larger, known functional domain. |

| Secondary Structure Prediction | Algorithms predict the likely secondary structure (e.g., helix, sheet, coil) of a peptide sequence. | Would likely predict a polyproline II helix for the central proline-rich region. |

| Protein-Protein Interaction Prediction | Tools that predict potential binding partners for a given peptide sequence. | Could suggest which protein domains (e.g., SH3, WW, EVH1) might recognize and bind to this motif. nih.gov |

| Peptide Databases | Repositories of known peptide sequences and their activities. | Searching these databases could reveal if this peptide or similar ones have been studied before and for what purpose. |

By integrating these computational and theoretical approaches, researchers can gain significant insights into the structural and functional potential of the this compound peptide. This knowledge is invaluable for its potential application in de novo peptide design and the development of novel biomaterials and therapeutics.

Fundamental Biological Interaction Mechanisms of Glycyl L Prolyl L Prolyl L Prolylglycine in Vitro/ex Vivo Research Focus

Mechanistic Studies of Enzymatic Recognition and Substrate Specificity

The enzymatic processing of peptides like Glycyl-L-prolyl-L-prolyl-L-prolylglycine is critical for their biological activity and turnover. Proline-rich sequences present a unique challenge to proteases due to the conformational rigidity of the proline ring.

Polyproline stretches within a peptide chain adopt a distinct secondary structure known as the polyproline II (PPII) helix. This left-handed helical conformation is a key recognition element for a specific class of enzymes. nih.govnih.gov Prolyl oligopeptidases (POPs) and prolyl endopeptidases (PEPs) are serine proteases that specifically recognize and cleave peptide bonds on the C-terminal side of proline residues. nih.govwikipedia.org The catalytic activity of these enzymes is often restricted to smaller peptides, typically under 30 amino acids, due to a unique structural feature—a β-propeller domain that acts as a gate, preventing larger proteins from accessing the active site. wikipedia.orgnih.gov

The cleavage of polyproline-containing peptides by enzymes like prolyl endopeptidase is governed by specific kinetic parameters. Studies on synthetic tetrapeptide substrates, such as Cbz-Gly-X-Leu-Gly, where X is a proline analogue, have provided insights into the substrate specificity of these enzymes. nih.gov The S1 subsite of prolyl endopeptidase is finely tuned to accommodate the pyrrolidine (B122466) ring of proline. nih.gov While peptides with proline at the P1 position are excellent substrates, modifications to the ring or the size of the substituent at the N or Cα position can dramatically affect the rate of hydrolysis. nih.gov

The efficiency of cleavage can also be influenced by residues beyond the immediate cleavage site. For example, longer gluten-derived peptides are cleaved more efficiently by certain prolyl endopeptidases than shorter chromogenic substrates, suggesting that interactions with regions of the peptide outside the catalytic site contribute to substrate binding and turnover. nih.gov This enhanced specificity for longer peptides indicates that the enzyme's interaction with the substrate extends beyond the active site, likely involving the recognition of the broader peptide conformation. nih.gov

| Substrate (Analogous to Gly-Pro-Pro-Pro-Gly) | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Z-Gly-Pro-pNA | Prolyl Endopeptidase (Flavobacterium) | - | - | - |

| Suc-Ala-Pro-pNA | Prolyl Endopeptidase (Flavobacterium) | 26.5 | 130 | 2.04 x 10⁵ |

| Suc-Ala-Pro-pNA | Prolyl Endopeptidase (Sphingomonas capsulata) | 65.2 | 160 | 4.08 x 10⁵ |

| PQPQLPYPQPQLP | Prolyl Endopeptidase (Flavobacterium) | - | - | 228 |

| PQPQLPYPQPQLP | Prolyl Endopeptidase (Myxococcus xanthus) | - | - | 480 |

This table presents kinetic data for analogous substrates cleaved by prolyl endopeptidases. The data is representative of the types of enzymatic interactions this compound might undergo. Data sourced from nih.govtribioscience.com.

Peptide-Protein Interaction Mechanisms Involving Polyproline Motifs

The polyproline helix is a well-established motif for mediating protein-protein interactions. These interactions are fundamental to numerous cellular processes, including signal transduction and cytoskeletal organization.

Polyproline-rich sequences are recognized by specific protein domains, most notably the Src homology 3 (SH3) domain. nih.govcellsignal.com SH3 domains bind to peptides containing the consensus motif PxxP, which adopts a polyproline II helix conformation. nih.gov The binding affinity of these interactions is typically in the micromolar range. cellsignal.com

The stoichiometry of polyproline peptide binding can vary depending on the protein partner. For example, in the assembly of acetylcholinesterase (AChE) tetramers, a single polyproline-rich peptide from the ColQ protein associates with four AChE subunits. nih.gov This interaction is crucial for the structural integrity and localization of the enzyme at the neuromuscular junction. nih.govwikipedia.org Mass spectrometry-based methods have become instrumental in determining the stoichiometry of protein complexes, providing precise quantification of the different subunits. nih.govmpi-cbg.deresearchgate.net

| Interacting Peptide/Protein | Binding Partner | Dissociation Constant (Kd) | Stoichiometry (Peptide:Protein) |

| RLP1 (RKLPPRPSK) | PI3K SH3 Domain | µM range | 1:1 |

| Polyproline-rich peptide (from ColQ) | Acetylcholinesterase (TcAChE) | Not specified | 1:4 |

| Consensus SH3 ligand (Ac-VSLARRPLPPLP-OH) | c-Src USH3 | Not specified | 1:1 |

This table provides examples of binding affinities and stoichiometries for interactions involving polyproline-rich peptides and their protein partners. Data sourced from nih.govnih.govresearchgate.net.

The specificity of interactions between polyproline-rich peptides and their binding partners is determined by a combination of factors. The core of the interaction is the recognition of the polyproline II helix by a hydrophobic binding pocket on the surface of the SH3 domain. nih.govcellsignal.com Two proline residues in the ligand make direct contact with the receptor domain. nih.gov

However, non-proline residues flanking the core proline motif play a critical role in conferring specificity. nih.gov For instance, in the interaction between the PI3K SH3 domain and the peptide RLP1, arginine and leucine (B10760876) residues make extensive contacts with the SH3 domain, and mutations in these residues significantly impact binding affinity. nih.gov The orientation of the peptide within the binding groove can also vary, with two main classes of ligands (class I and class II) binding in opposite directions. nih.gov Furthermore, the conformation of the peptide is not static; proline residues can undergo cis-trans isomerization, and while the trans conformation is typically required for binding, the presence of cis isomers in the unbound state can influence the binding kinetics. frontiersin.org

This compound as a Model System for Polyproline Type II (PPII) Helix Mediated Biological Processes

The simplicity and well-defined structural propensity of this compound make it an excellent model system for studying biological processes mediated by PPII helices. These processes are numerous and vital, including signal transduction, protein-protein recognition, and the formation of structural proteins like collagen.

Collagen, the most abundant protein in mammals, is composed of repeating Gly-Pro-Xaa triplets that form a triple helix of three PPII-like strands. nih.gov Short, synthetic peptides like this compound are used extensively as "collagen model peptides" (CMPs) to investigate the forces and interactions that lead to the formation and stability of the collagen triple helix. By studying the folding and self-assembly of these simple models, researchers can elucidate the fundamental principles of collagen structure without the complexity of the full-length protein.

Furthermore, many protein-protein interactions are mediated by specialized domains (such as SH3, WW, or GYF domains) that specifically recognize and bind to proline-rich sequences in a PPII conformation. This compound can be used in biophysical assays (e.g., NMR, Isothermal Titration Calorimetry) as a model ligand to:

Characterize the binding affinity and thermodynamics of these interactions.

Determine the structural basis for recognition of the PPII helix by its binding partner.

Screen for small molecules that might inhibit or modulate these critical interactions.

The use of this peptide as a model system provides foundational knowledge that is crucial for understanding disease states related to collagen defects or aberrant cell signaling, and for the rational design of therapeutics.

Table 2: Applications of this compound as a Model System

| Research Area | Application of the Model Peptide | Key Information Gained |

| Collagen Biology | Studying the kinetics and thermodynamics of triple helix formation. | Understanding the principles of collagen self-assembly and stability. |

| Protein-Protein Interactions | Acting as a ligand for PPII-binding domains (e.g., SH3 domains). | Characterizing the specificity and energetics of recognition. |

| Biomaterial Development | Serving as a building block for self-assembling, collagen-mimetic materials. | Designing new hydrogels and scaffolds for tissue engineering. |

Advanced Analytical Methodologies for Research Grade Glycyl L Prolyl L Prolyl L Prolylglycine Characterization

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone of peptide analysis and purification, enabling the separation of the target peptide from a complex mixture of closely related impurities. nih.gov The selection of a specific chromatographic technique is dictated by the physicochemical properties of the peptide and the nature of the impurities to be resolved.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the standard and most widely used method for both the analysis and purification of synthetic peptides. nih.govbachem.com This technique separates molecules based on their hydrophobicity. bachem.com

Analytical Applications: For the purity assessment of Glycyl-L-prolyl-L-prolyl-L-prolylglycine, analytical RP-HPLC is employed. The process typically involves injecting a small sample onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com A mobile phase gradient, typically consisting of water (solvent A) and a less polar organic solvent like acetonitrile (B52724) (solvent B), is used for elution. peptide.com An ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), is commonly added to both solvents to improve peak shape and resolution. peptide.com As the concentration of acetonitrile is gradually increased, molecules are eluted from the column in order of increasing hydrophobicity, with more polar impurities eluting first. bachem.com The peptide's purity is determined by integrating the area of its corresponding peak on the chromatogram and expressing it as a percentage of the total peak area.

Preparative Purification: The principles of analytical HPLC are scaled up for preparative purification to isolate larger quantities of the target peptide. peptide.com This involves using larger columns and higher flow rates to handle the increased sample load. knauer.net After synthesis, the crude this compound product is loaded onto the preparative column. Fractions are collected as they elute, and each fraction is analyzed by analytical HPLC to determine its purity. peptide.com Those fractions meeting the required purity specification (e.g., >98%) are pooled together and lyophilized to yield the final, purified peptide powder. peptide.com

A typical HPLC method for a peptide like this compound would be developed on an analytical scale first to optimize the separation before being transferred to a preparative system. knauer.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2-μm particles. biopharminternational.commdpi.com This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, speed, and sensitivity. biopharminternational.com

For a research-grade peptide like this compound, UPLC is invaluable for detecting and quantifying minute impurities that might co-elute with the main peak in a standard HPLC separation. biopharminternational.com The enhanced resolution allows for the clear separation of closely related species, such as deamidated or isomeric forms of the peptide. biopharminternational.com The increased sensitivity means that impurities present at very low levels can be reliably detected and quantified. biopharminternational.com The sharper, narrower peaks generated by UPLC systems also contribute to more accurate peak integration and, therefore, more precise purity assessments. waters.com These features make UPLC an exceptionally powerful tool for the in-depth characterization required for high-grade research peptides. waters.com

Size Exclusion Chromatography (SEC) for Aggregation State Analysis

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic radius, or size in solution. chromatographyonline.comnih.gov It is the gold standard for detecting and quantifying peptide or protein aggregates, such as dimers and higher-order oligomers. researchgate.netchromatographyonline.comlcms.cz The formation of aggregates is a critical quality attribute to monitor, as it can affect a peptide's properties and may lead to issues like reduced solubility or altered biological activity. nih.govnih.gov

In SEC, the stationary phase consists of porous beads. nih.gov Larger molecules, such as aggregates of this compound, cannot enter the pores and are therefore excluded, causing them to travel through the column more quickly and elute first. nih.govyoutube.com Smaller molecules, like the monomeric peptide, can penetrate the pores to varying degrees, resulting in a longer path and later elution time. nih.gov SEC is performed under native conditions, using physiological pH and salt concentrations, which helps to preserve the peptide's solution-state structure and provides an accurate reflection of its aggregation profile. chromatographyonline.comlcms.cz This analysis is crucial for ensuring the quality and consistency of research-grade peptide batches.

Ion Exchange Chromatography (IEC) for Charge-Based Separations

For this compound, which lacks acidic or basic side chains, separation by IEC would rely on the charges of the terminal amino and carboxyl groups. IEC is particularly effective for separating impurities that have a different charge from the target peptide, such as truncated sequences that may be missing a terminal charge or peptides that have undergone deamidation (which introduces an additional negative charge). google.com The separation can be performed using either a cation-exchange column, which binds positively charged molecules, or an anion-exchange column, which binds negatively charged ones. google.com Peptides are typically eluted using a gradient of increasing salt concentration or a change in pH. google.com

Mass Spectrometry (MS) for Sequence Verification and Post-Synthetic Modifications

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For peptide characterization, it is the definitive method for confirming molecular weight and verifying the amino acid sequence. uab.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, non-volatile molecules like peptides. uab.edutuwien.at In ESI-MS, a solution of the peptide is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until peptide ions are expelled into the gas phase and directed into the mass analyzer. tuwien.at

A key advantage of ESI is its tendency to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) from larger molecules like peptides. uab.edu This allows for the analysis of compounds with molecular weights that exceed the mass range of the analyzer. For this compound, ESI-MS analysis would be used to confirm that the experimentally measured molecular weight matches the theoretical calculated mass, providing primary evidence of a successful synthesis. uab.edu

When coupled with liquid chromatography (LC-MS), ESI-MS provides both purity data and mass confirmation in a single analysis. nih.gov Furthermore, by selecting a specific precursor ion and subjecting it to fragmentation within the mass spectrometer (a technique known as tandem MS or MS/MS), the amino acid sequence can be definitively confirmed. uab.eduresearchgate.net The resulting fragment ions (typically b- and y-ions) create a fingerprint that can be used to read the peptide's sequence, ensuring that this compound has been synthesized without any amino acid deletions or substitutions. uab.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and rapid technique for determining the molecular weight of peptides like this compound. nih.govyoutube.com In this method, the peptide sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid, and irradiated with a laser. acs.org This process facilitates the soft ionization of the peptide, minimizing fragmentation and primarily yielding the singly protonated molecular ion [M+H]⁺. youtube.com The time it takes for this ion to travel through the flight tube to the detector is directly proportional to its mass-to-charge ratio (m/z), allowing for precise molecular weight determination. youtube.com

For this compound, MALDI-TOF MS serves as a primary tool for confirming the successful synthesis of the peptide by verifying its expected molecular mass. The high sensitivity of MALDI-TOF MS allows for the analysis of small sample quantities. nih.gov The quality of the resulting spectrum, including signal intensity and resolution, can be significantly enhanced by optimizing sample preparation, including the removal of interfering substances like salts and buffers. nih.gov

Table 1: Illustrative MALDI-TOF MS Data for this compound

| Parameter | Value | Reference |

| Theoretical Monoisotopic Mass | [Calculated Value] | N/A |

| Observed [M+H]⁺ (m/z) | [Hypothetical Value, e.g., 494.26] | acs.org |

| Mass Accuracy (ppm) | [Hypothetical Value, e.g., < 5] | nih.gov |

| Matrix Used | α-cyano-4-hydroxycinnamic acid | acs.org |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Confirmation

While MALDI-TOF MS confirms the molecular weight, tandem mass spectrometry (MS/MS) is indispensable for elucidating the amino acid sequence of this compound. researchgate.net In an MS/MS experiment, the parent ion corresponding to the peptide is isolated and then subjected to fragmentation through techniques like collision-induced dissociation (CID). mdpi.com The resulting fragment ions are then analyzed to piece together the peptide's sequence.

The fragmentation of proline-rich peptides like this compound presents unique characteristics. Cleavage of the peptide bond N-terminal to proline residues is often highly efficient, leading to the generation of prominent y-type fragment ions. mdpi.comnih.gov This predictable fragmentation pattern can be a powerful tool for sequence confirmation. mdpi.com However, the high proline content can also make sequencing challenging due to the dominance of these specific cleavages, potentially suppressing other informative fragment ions. nih.gov Therefore, specialized fragmentation techniques, such as electron capture dissociation (ECD), may be employed as a complementary approach to obtain more comprehensive sequence coverage for proline-rich peptides. nih.gov

Table 2: Predicted Dominant Fragment Ions in MS/MS of this compound

| Fragment Ion Type | Sequence | Predicted m/z | Reference |

| y₄ | Pro-Pro-Pro-Gly | [Calculated Value] | mdpi.com |

| y₃ | Pro-Pro-Gly | [Calculated Value] | mdpi.com |

| y₂ | Pro-Gly | [Calculated Value] | mdpi.com |

| b₂ | Gly-Pro | [Calculated Value] | mdpi.com |

| b₃ | Gly-Pro-Pro | [Calculated Value] | mdpi.com |

| b₄ | Gly-Pro-Pro-Pro | [Calculated Value] | mdpi.com |

Amino Acid Analysis (AAA) for Compositional Verification and Peptide Content Determination

Amino Acid Analysis (AAA) is a fundamental technique used to verify the amino acid composition of this compound and to determine the net peptide content. creative-biolabs.comscitide.com The process involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid. libretexts.org The resulting amino acid mixture is then separated, identified, and quantified, often by high-performance liquid chromatography (HPLC) after derivatization with a reagent like phenyl isothiocyanate (PITC). creative-biolabs.commtoz-biolabs.com

For this compound, AAA would be expected to yield a glycine (B1666218) to proline ratio of 2:3. This analysis provides crucial confirmation of the peptide's identity and can help to identify any gross errors in synthesis. creative-biolabs.com Furthermore, AAA is a valuable method for determining the net peptide content, which is the actual amount of peptide in a sample, distinct from the gross weight that includes counter-ions and water. scitide.comgenscript.com This accurate quantification is essential for many downstream applications.

Table 3: Expected Amino Acid Analysis Results for this compound

| Amino Acid | Expected Molar Ratio | Observed Molar Ratio (Hypothetical) | Reference |

| Glycine (Gly) | 2 | ~2.0 | creative-biolabs.comlibretexts.org |

| Proline (Pro) | 3 | ~3.0 | creative-biolabs.comlibretexts.org |

Ion Mobility Spectrometry (IMS) for Conformational Separation and Isomer Identification

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govpnnl.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enabling the characterization of a peptide's conformational landscape. nsf.govd-nb.info For a peptide like this compound, which contains multiple proline residues, the potential for cis/trans isomerization of the X-Pro peptide bonds creates a population of different conformers. d-nb.info

IMS can separate these conformers, which may have different collision cross-sections (CCS), providing insights into the peptide's structural heterogeneity. d-nb.infonih.gov This is particularly important as different conformers can exhibit different biological activities. The technique is also powerful for separating and identifying isomers, which have the same mass but different structures, a task that is challenging for mass spectrometry alone. nsf.govnih.gov

Table 4: Potential Applications of IMS in the Analysis of this compound

| Application | Description | Expected Outcome | Reference |

| Conformational Analysis | Separation of cis/trans isomers of proline peptide bonds. | Detection of multiple conformers with distinct drift times/CCS values. | d-nb.info |

| Isomer Separation | Differentiation of structural isomers. | Baseline or partial separation of isomeric species in the gas phase. | nsf.govacs.org |

| Structural Elucidation | Providing experimental constraints for computational modeling of peptide structures. | Correlation of experimental CCS with theoretical models to determine the most likely gas-phase structures. | nih.gov |

Orthogonal Analytical Approaches for Comprehensive Purity and Structural Integrity

A comprehensive assessment of the purity and structural integrity of research-grade this compound relies on the use of orthogonal analytical methods. biopharmaspec.combiopharmaspec.com Orthogonality in this context means employing techniques that measure different physicochemical properties of the peptide, thereby providing a more complete picture of its quality. gyrosproteintechnologies.com

For instance, reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for purity assessment, separating the target peptide from impurities based on hydrophobicity. gyrosproteintechnologies.com However, impurities with similar hydrophobic properties may co-elute. gyrosproteintechnologies.com Therefore, complementing RP-HPLC with other techniques is crucial. Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio, offering a different separation mechanism. Similarly, combining mass spectrometry data with UV spectroscopy can provide further confirmation of purity and identity. rsc.org The use of multiple, independent analytical techniques ensures a robust and reliable characterization of the peptide, which is critical for its use in research applications. biopharmaspec.comcreative-proteomics.com

Future Research Directions and Emerging Methodologies for Glycyl L Prolyl L Prolyl L Prolylglycine Studies

Development of Novel Synthetic Strategies for Tailored Oligoproline Architectures

The chemical synthesis of proline-rich peptides like Glycyl-L-prolyl-L-prolyl-L-prolylglycine presents unique challenges due to the steric hindrance of the proline residues and the propensity for cis-trans isomerization of the peptide bonds. Future research is focused on overcoming these hurdles to create precisely controlled oligoproline structures. Key areas of development include the optimization of solid-phase peptide synthesis (SPPS) protocols, the use of microwave-assisted synthesis to improve coupling efficiency and reduce aggregation, and the exploration of novel coupling reagents specifically designed for sterically hindered amino acids. Furthermore, segment condensation strategies, where smaller pre-synthesized peptide fragments are joined, are being refined to enable the construction of longer and more complex polyproline architectures, allowing for the precise placement of functional groups or non-natural amino acids within the this compound sequence to tailor its properties for specific applications.

Application of Artificial Intelligence and Machine Learning in Peptide Conformation and Interaction Prediction

Understanding the three-dimensional structure and dynamic behavior of peptides is crucial, yet their flexibility makes this a significant challenge for traditional modeling methods. youtube.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in this area.

Beyond conformational prediction, ML models are being developed to predict the interactions between peptides and proteins. These computational techniques include a variety of approaches, as detailed in the table below. arxiv.org